molecular formula C12H6BrClO B12968292 1-Bromo-3-chlorodibenzo[b,d]furan

1-Bromo-3-chlorodibenzo[b,d]furan

Cat. No.: B12968292
M. Wt: 281.53 g/mol
InChI Key: PUDPVBPTWXTKGQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Bromo-3-chlorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran. In this process, dibenzofuran is reacted with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the furan ring . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial production methods for this compound often involve large-scale halogenation reactions, where dibenzofuran is treated with bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-Bromo-3-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the furan ring can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of dibenzofuran with reduced halogen content.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield hydroxylated dibenzofuran derivatives .

Scientific Research Applications

1-Bromo-3-chlorodibenzo[b,d]furan has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Bromo-3-chlorodibenzo[b,d]furan can be compared with other halogenated dibenzofurans, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-bromo-3-chlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClO/c13-9-5-7(14)6-11-12(9)8-3-1-2-4-10(8)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDPVBPTWXTKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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